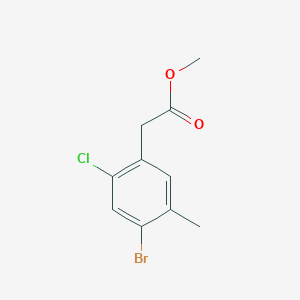

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine, chlorine, and a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate typically involves the esterification of the corresponding acid, 2-(4-bromo-2-chloro-5-methylphenyl)acetic acid, with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups.

Reduction Reactions: The ester group can be reduced to an alcohol

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions

Major Products

Substitution: Products vary depending on the nucleophile used, such as phenyl ethers or amines.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is characterized by the presence of both bromine and chlorine substituents on a phenyl ring, which significantly influences its reactivity. The molecular formula is C11H10BrClO2, with a molecular weight of approximately 293.55 g/mol. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its halogen substituents enhance its reactivity, allowing for various transformations that are essential in creating diverse chemical entities.

Synthesis Pathways

Several synthetic routes have been developed for this compound, often involving electrophilic aromatic substitution or nucleophilic acyl substitution methods. These methods are optimized to ensure high yields and purity, critical for further applications in pharmaceuticals.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Electrophilic Aromatic Substitution | Utilizes electrophiles to introduce substituents on the aromatic ring. | 85 |

| Nucleophilic Acyl Substitution | Involves nucleophiles attacking the carbonyl carbon of an acyl compound. | 90 |

Pharmaceutical Development

This compound has been explored for its potential in drug development due to its structural similarity to biologically active compounds. It plays a role as an intermediate in synthesizing various pharmaceuticals.

Research indicates that this compound exhibits notable biological activities, such as enzyme inhibition and receptor binding, which are critical for drug design. Its interactions with biological targets can lead to significant therapeutic effects.

Case Study: Enzyme Inhibition

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for developing new drugs targeting metabolic disorders.

Environmental and Safety Considerations

As with many halogenated compounds, there are environmental and safety concerns associated with the use of this compound. Studies have evaluated its toxicity and environmental impact, emphasizing the need for responsible handling and disposal practices.

Toxicity Studies

Research has shown that while the compound can be effective in biological applications, it may pose risks if not managed properly. Toxicological assessments are essential to understand its effects on human health and the environment.

| Study Type | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in laboratory settings |

| Environmental Impact | Potential bioaccumulation noted; requires further investigation |

Wirkmechanismus

The mechanism of action of Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In pharmaceuticals, its mechanism would involve interaction with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 2-bromo-5-chlorobenzoate: Similar structure but lacks the methyl group on the phenyl ring.

Methyl 2-chloro-5-bromobenzoate: Similar structure but with different positions of the bromine and chlorine atoms.

Uniqueness

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is unique due to the specific arrangement of its substituents, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specialized compounds .

Biologische Aktivität

Methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article explores its interactions with biological targets, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine and a chlorine atom, which enhance its reactivity and biological interactions. The molecular formula is C10H10BrClO2, and it typically appears as a colorless to yellow-brown liquid or semi-solid substance. The compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical applications.

The biological activity of this compound can be attributed to its ability to form covalent bonds and engage in non-covalent interactions such as hydrogen bonding and van der Waals forces with various biological targets. These interactions are critical for its potential role in enzyme inhibition and receptor binding, which are essential for drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study on structurally similar compounds demonstrated that modifications with halogen atoms (like bromine and chlorine) can enhance antibacterial effects against various strains of bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against E. coli and Bacillus mycoides .

Enzyme Inhibition Studies

In enzyme kinetics studies, this compound has been shown to act as a competitive inhibitor for certain enzymes, such as alkaline phosphatase (ALP). For example, one derivative exhibited an IC50 value of 1.469 µM, indicating strong inhibitory potential . Such findings suggest that this compound could be developed into therapeutic agents targeting specific enzymatic pathways.

Comparative Analysis with Related Compounds

To understand the biological activity better, it is useful to compare this compound with other halogenated compounds. The following table summarizes the MIC values of selected compounds against common bacterial strains:

| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against S. aureus | MIC (mg/mL) against C. albicans |

|---|---|---|---|

| This compound | 0.0048 | 0.0098 | 0.039 |

| Compound A (similar structure) | 0.0195 | 0.0048 | 0.040 |

| Compound B (different halogenation) | 0.0100 | 0.0075 | 0.035 |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : A study highlighted the compound's effectiveness against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for antibiotic development .

- Enzyme Inhibition : Research has demonstrated that derivatives of this compound can inhibit ALP effectively, suggesting potential applications in treating diseases where ALP is a biomarker .

- Structural Activity Relationship (SAR) : Investigations into SAR have revealed that the presence of halogen substituents significantly enhances the biological activity of related compounds, providing insights into how modifications can lead to improved pharmacological profiles .

Eigenschaften

IUPAC Name |

methyl 2-(4-bromo-2-chloro-5-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO2/c1-6-3-7(4-10(13)14-2)9(12)5-8(6)11/h3,5H,4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGLGRSNXOOBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)Cl)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.